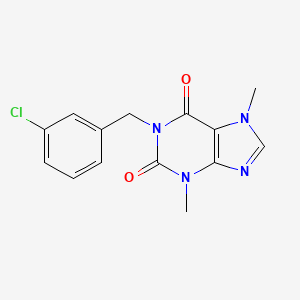

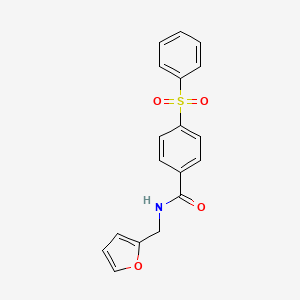

1-(3-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purine derivatives, such as "1-(3-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione," are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines, which are integral components of DNA and RNA, and their potential therapeutic applications. The chemical structure indicates it belongs to the class of purine-2,6-diones, which have been explored for various biological activities.

Synthesis Analysis

Synthesis of purine derivatives often involves multi-step chemical reactions, starting from basic purine scaffolds and incorporating different substituents through halogenation, alkylation, or arylation. For instance, the synthesis of related compounds involves reactions under specific conditions that allow for the introduction of substituents at desired positions on the purine ring, as indicated by the synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives (Gobouri, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, alongside elemental analysis. These techniques provide detailed information on the molecular framework, the position of substituents, and the overall geometry of the compound. For example, the synthetic access to new purine derivatives was confirmed through such spectroscopic methods, providing insights into the molecular intricacies of these compounds (Gobouri, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis and Evaluation of Derivatives : A study by Chłoń-Rzepa et al. (2013) explores the synthesis of new derivatives of purine-2,6-dione, focusing on their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research highlights the potential psychotropic activity of these compounds, indicating their relevance in designing new ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Microwave-Assisted Synthesis : Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids. The study evaluates their antioxidant activity and DNA cleavage potential, offering insights into their chemical properties and potential therapeutic applications (Mangasuli et al., 2019).

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJPHKZCUHYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)

![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)